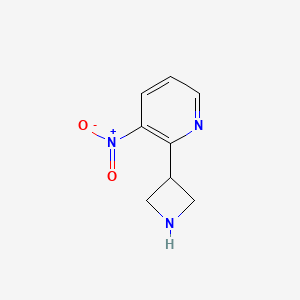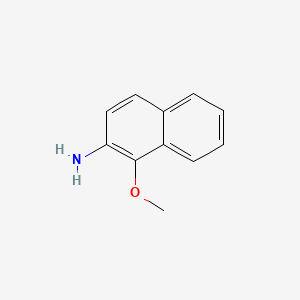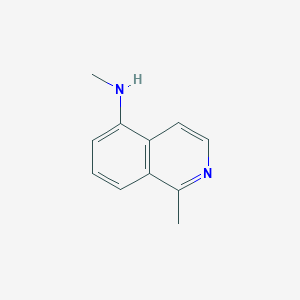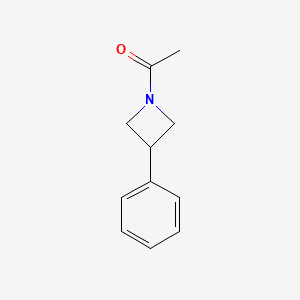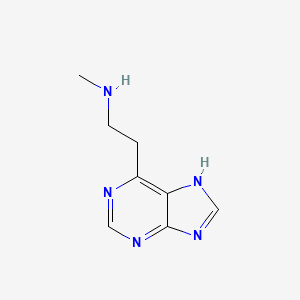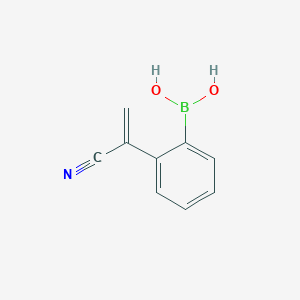
(2-(1-Cyanovinyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(1-Cyanovinyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This particular compound features a cyanovinyl group attached to the phenyl ring, making it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(1-Cyanovinyl)phenyl)boronic acid typically involves the reaction of 2-bromophenylboronic acid with acrylonitrile under palladium-catalyzed conditions. The reaction proceeds through a Suzuki-Miyaura coupling mechanism, where the boronic acid reacts with the acrylonitrile in the presence of a palladium catalyst and a base, such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: (2-(1-Cyanovinyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The cyanovinyl group can be reduced to form the corresponding amine.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed:
Oxidation: Boronic esters or anhydrides.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
(2-(1-Cyanovinyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (2-(1-Cyanovinyl)phenyl)boronic acid primarily involves its role as a Lewis acid. The boron atom in the boronic acid group can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including cross-coupling reactions where the boronic acid group facilitates the formation of carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the cyanovinyl group, making it less versatile in certain reactions.
2-Cyanophenylboronic acid: Similar structure but without the vinyl group, leading to different reactivity.
4-Formylphenylboronic acid: Contains a formyl group instead of a cyanovinyl group, resulting in different chemical properties.
Uniqueness: (2-(1-Cyanovinyl)phenyl)boronic acid is unique due to the presence of both the cyanovinyl and boronic acid groups. This combination allows it to participate in a broader range of chemical reactions and makes it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C9H8BNO2 |
|---|---|
Poids moléculaire |
172.98 g/mol |
Nom IUPAC |
[2-(1-cyanoethenyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H8BNO2/c1-7(6-11)8-4-2-3-5-9(8)10(12)13/h2-5,12-13H,1H2 |
Clé InChI |
GFDSBEIMHAHDDN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1C(=C)C#N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl {[methoxy(dimethyl)silyl]methyl}carbamate](/img/structure/B11912867.png)


![6-Chloromethyl-imidazo[2,1-b]thiazole](/img/structure/B11912878.png)
